Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate

説明

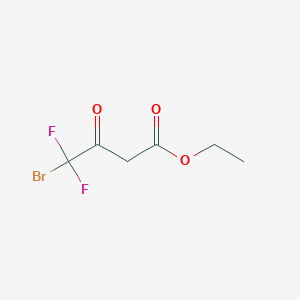

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOGKVHCIAKKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462346 | |

| Record name | Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367922-07-4 | |

| Record name | Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-bromo-4,4-difluoro-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Bromo 4,4 Difluoro 3 Oxobutanoate

Established Synthetic Routes and Precursor Utilization

The established synthesis of Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate typically involves a multi-step process. This begins with the construction of the core β-keto ester skeleton, followed by selective fluorination and targeted bromination.

Strategies Involving Selective Fluorination

The introduction of the gem-difluoro group is a critical step. One common strategy involves the deoxofluorination of a corresponding β-keto ester. Reagents such as diethylaminosulfur trifluoride (DAST) are often employed for this transformation. However, due to the hazardous nature of such reagents, alternative methods are continuously being explored.

Another approach is to start from precursors that already contain the difluoro moiety. For instance, the synthesis of the precursor, Ethyl 4,4-difluoro-3-oxobutanoate, can be achieved through a Claisen condensation reaction. This involves the reaction of ethyl difluoroacetate (B1230586) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. chemicalbook.com A patent describes a method where ethyl acetate is treated with sodium ethoxide, followed by the addition of ethyl difluoroacetate to yield Ethyl 4,4-difluoro-3-oxobutanoate. google.com

Methodologies for Targeted Bromination

Once the difluorinated β-keto ester is obtained, the next step is the introduction of a bromine atom at the C4 position. The alpha-position of β-keto esters is activated and can be halogenated using electrophilic halogenating agents. A common reagent for this purpose is N-bromosuccinimide (NBS). wikipedia.orgmissouri.edu The reaction typically proceeds by treating the β-keto ester with NBS in a suitable solvent. The enolate of the β-keto ester, formed in situ or by the addition of a base, acts as a nucleophile and attacks the electrophilic bromine of NBS.

While specific literature on the bromination of Ethyl 4,4-difluoro-3-oxobutanoate is not abundant, the general reactivity of β-keto esters suggests that this transformation is feasible using standard bromination conditions. The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side products. wikipedia.org

Approaches for Assembly of the Beta-Keto Ester Skeleton

The core structure of β-keto esters can be assembled through several classic organic reactions. The Claisen condensation is a cornerstone of this synthesis, involving the base-catalyzed reaction between two esters. As mentioned earlier, this is a key step in producing the difluorinated precursor.

Alternative methods for synthesizing the β-keto ester skeleton exist, such as the acylation of ketone enolates. However, for the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate, the Claisen condensation starting from a difluorinated precursor is a more direct and commonly employed route.

Development of Novel and Efficient Synthetic Pathways

While established routes provide access to this compound, current research focuses on developing more efficient, sustainable, and selective synthetic methods.

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing the target molecule, this could involve several aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, exploring alternatives to chlorinated solvents and highly reactive fluorinating and brominating agents.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

While specific green synthetic routes for this compound are not yet well-documented, the general trends in organic synthesis point towards the exploration of solvent-free reactions, the use of water as a solvent where possible, and the development of recyclable catalysts.

Catalytic Approaches for Enhanced Selectivity

Catalysis offers a powerful tool to enhance the efficiency and selectivity of chemical reactions. For the synthesis of this compound, catalytic methods could be applied to various steps.

For the bromination step, the use of a catalyst could enhance the regioselectivity and potentially allow for the use of milder brominating agents. For instance, Ti(TADDOLato) complexes have been shown to be efficient catalysts for the electrophilic enantioselective chlorination and bromination of β-keto esters with NCS and NBS. tum.descispace.com Such catalytic systems could potentially be adapted for the bromination of Ethyl 4,4-difluoro-3-oxobutanoate.

Optimization of Reaction Conditions and Yields for Research Applications

The synthesis of this compound would conceptually involve the α-bromination of its precursor, ethyl 4,4-difluoro-3-oxobutanoate. The optimization of such a reaction is crucial for achieving high yields and purity, which are critical for its application in research. Key parameters that would require systematic investigation include the choice of brominating agent, solvent, reaction temperature, and reaction time.

Common brominating agents for α-bromination of β-keto esters include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The reactivity and selectivity of these reagents can be influenced by the reaction conditions. For instance, the reaction might be initiated by a radical initiator or catalyzed by an acid or base, depending on the chosen pathway.

The solvent choice is also critical. A variety of solvents, ranging from non-polar (like carbon tetrachloride) to polar aprotic (like acetonitrile (B52724) or dichloromethane) and polar protic (like acetic acid), could be employed. The ideal solvent would need to facilitate the dissolution of reactants and reagents while minimizing side reactions.

Temperature control is paramount to ensure the selectivity of the bromination and to prevent potential decomposition of the product. An optimized temperature profile might involve an initial cooling phase during the addition of the brominating agent, followed by a period at room temperature or gentle heating to drive the reaction to completion.

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound, showcasing how different parameters could influence the reaction yield.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NBS | CCl₄ | 80 | 4 | 65 |

| 2 | NBS | CH₂Cl₂ | 25 | 6 | 72 |

| 3 | Br₂ | CH₃COOH | 25 | 3 | 78 |

| 4 | Br₂ | CH₂Cl₂ | 0 to 25 | 5 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of reaction optimization.

Analytical Verification of Synthetic Purity and Structural Integrity

Following the synthesis and purification of this compound, a thorough analytical verification is necessary to confirm its purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹H NMR (Proton NMR) would provide information on the number and environment of the hydrogen atoms. The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet) and the methylene (B1212753) group adjacent to the carbonyl.

¹³C NMR (Carbon NMR) would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbons and the carbon bearing the two fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR) is particularly important for fluorinated compounds and would show a characteristic signal for the two equivalent fluorine atoms.

Mass Spectrometry (MS) would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.

Chromatographic Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the synthesized compound. By comparing the retention time of the main peak with that of any impurity peaks, the purity can be quantified.

The following interactive data table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Result | Purpose |

| ¹H NMR | Signals for ethyl and methylene protons | Structural confirmation |

| ¹³C NMR | Signals for all carbon atoms | Structural confirmation |

| ¹⁹F NMR | Signal for difluoromethyl group | Confirmation of fluorination |

| Mass Spectrometry | Molecular ion peak corresponding to C₆H₇BrF₂O₃ | Molecular weight determination |

| HPLC/GC | Single major peak | Purity assessment |

Note: The expected results in this table are based on the known structure of the compound.

Reactivity and Transformational Pathways of Ethyl 4 Bromo 4,4 Difluoro 3 Oxobutanoate

Electrophilic and Nucleophilic Reactivity Profiles of Functional Groups

The reactivity of ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is dictated by two main functionalities: the α-bromo-α,α-difluorocarbonyl moiety and the β-keto ester group. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the adjacent carbonyl group and the carbon-bromine bond.

The carbon atom bonded to both the bromine and the two fluorine atoms is highly electrophilic. This is due to the strong inductive effect of the three halogen atoms. Consequently, this site is susceptible to attack by nucleophiles. However, the reactivity is more complex than a simple SN2 substitution.

A primary transformation involving this moiety is the Reformatsky reaction . wikipedia.org In this reaction, metallic zinc inserts into the carbon-bromine bond via oxidative addition to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orgunishivaji.ac.in This zinc enolate is less reactive than corresponding lithium or Grignard reagents, which prevents it from reacting with the ester group of another molecule. wikipedia.org This intermediate can then engage in nucleophilic addition to various electrophiles, most commonly aldehydes and ketones, to form β-hydroxy esters after an acidic workup. wikipedia.orgresearchgate.net In the case of this compound, this reaction provides a pathway to δ-hydroxyl-γ,γ-difluoro-β-ketoesters in good to excellent yields. researchgate.net The reaction proceeds under mild conditions, often catalyzed by copper(I) chloride, with a range of aromatic aldehydes and aryl alkyl ketones. researchgate.net

The α-bromo-α,α-difluorocarbonyl group can also serve as a precursor to a difluorocarbene under specific basic conditions, although this reactivity is more commonly associated with simpler analogs like ethyl bromodifluoroacetate. researchgate.net This transformation typically involves ester hydrolysis followed by decarboxylation and debromination. researchgate.net

The β-keto ester is a classic functional group in organic synthesis, known for its versatile reactivity. f2chemicals.com The methylene (B1212753) protons situated between the two carbonyl groups (the α-position to the ester and γ-position to the ketone) are acidic and can be removed by a base to form a stabilized enolate. This enolate is a soft nucleophile and can participate in a wide array of reactions.

While the primary acidic site is the CH₂ group, the presence of the adjacent difluoromethyl ketone modifies its reactivity. The strong electron-withdrawing effect of the CF₂ group increases the acidity of these protons, facilitating enolate formation. This enolate is a key intermediate in many of the carbon-carbon bond-forming reactions discussed below.

The ketone and ester carbonyls themselves are electrophilic centers. They can undergo reactions such as reduction, protection/deprotection sequences, and conversion to other functional groups like imines or amides, providing further avenues for molecular diversification. mdpi.com

Carbon-Carbon Bond Forming Reactions

The dual reactivity of this compound makes it an excellent substrate for various carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

As mentioned, the methylene protons of the β-keto ester are acidic and readily form an enolate. This enolate can act as a nucleophile in alkylation and acylation reactions. However, the more prominent C-C bond formation strategy for this specific molecule involves the generation of a Reformatsky reagent from the α-bromo-α,α-difluoroester moiety.

The zinc enolate formed in the Reformatsky reaction readily adds to carbonyl compounds. This aldol-type reaction is a powerful method for C-C bond formation. researchgate.net

| Electrophile | Reagents | Product | Yield (%) |

| Benzaldehyde | Zn, CuCl (cat.), THF | Ethyl 4,4-difluoro-5-hydroxy-3-oxo-5-phenylpentanoate | 92 |

| 4-Chlorobenzaldehyde | Zn, CuCl (cat.), THF | Ethyl 5-(4-chlorophenyl)-4,4-difluoro-5-hydroxy-3-oxopentanoate | 95 |

| 4-Methylbenzaldehyde | Zn, CuCl (cat.), THF | Ethyl 4,4-difluoro-5-hydroxy-5-(p-tolyl)-3-oxopentanoate | 93 |

| Acetophenone | Zn, CuCl (cat.), THF | Ethyl 4,4-difluoro-5-hydroxy-5-phenyl-3-oxohexanoate | 85 |

| 2-Acetylthiophene | Zn, CuCl (cat.), THF | Ethyl 4,4-difluoro-5-hydroxy-3-oxo-5-(thiophen-2-yl)hexanoate | 82 |

Table 1: Examples of Reformatsky-type reactions with this compound and various carbonyl compounds. Data sourced from related studies on 4-bromo-4,4-difluoroacetoacetate. researchgate.net

β-Keto esters are renowned precursors for the synthesis of heterocyclic compounds through condensation and cyclization reactions. f2chemicals.com Analogs like ethyl 4,4,4-trifluoro-3-oxobutanoate readily react with binucleophiles to form a variety of heterocycles. researchgate.net For instance, reactions with arylidenemalononitriles can lead to dihydropyran and piperidine (B6355638) derivatives. researchgate.net

By analogy, this compound is expected to undergo similar transformations. The enolate can participate in Knoevenagel or Michael additions, followed by intramolecular cyclization to yield complex scaffolds. For example, condensation with hydrazines could produce pyrazoles, reaction with amidines could form pyrimidines, and Paal-Knorr type reactions with 1,4-dicarbonyls could yield furans or pyrroles, depending on the specific reaction conditions and reagents used.

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. This approach allows for the direct formation of a C(sp³)-C(sp²) or C(sp³)-C(sp) bond at a difluorinated carbon center, a valuable transformation in medicinal chemistry.

Palladium-catalyzed cross-coupling reactions are particularly effective for similar substrates. For example, the Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides or triflates, which proceeds via an in situ generated organozinc reagent, successfully forms C(sp²)-CF₂ bonds under mild conditions. nih.gov This methodology is directly applicable to this compound, allowing for its coupling with a wide range of aryl and heteroaryl partners.

| Coupling Partner | Catalyst/Ligand | Base/Additive | Product Type |

| Aryl Boronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Aryl-CF₂- |

| Aryl Bromide/Triflate | Pd₂(dba)₃, XPhos | Zn, Zn(OPiv)₂ | Aryl-CF₂- |

| Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | Alkynyl-CF₂- |

| Organostannane | Pd(PPh₃)₄ | - | Aryl/Vinyl-CF₂- |

Table 2: Plausible cross-coupling strategies for this compound based on established methods for similar bromodifluoro-compounds. nih.govrsc.org

These cross-coupling strategies provide a powerful and direct route to introduce the difluoroacetyl(ethyl acetate) moiety onto aromatic, heteroaromatic, or vinylic systems, significantly expanding the synthetic utility of the title compound.

Carbon-Heteroatom Bond Forming Reactions

Carbon-heteroatom bond formation is a cornerstone of modern synthetic chemistry, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. For this compound, the bromine atom serves as a primary site for such transformations.

Functional Group Interconversions at the Bromine Center

The conversion of the carbon-bromine bond into other functional groups is a fundamental transformation. However, specific examples of such interconversions for this compound are not readily found in the current body of scientific literature. Generally, α-haloketones are known to undergo nucleophilic substitution reactions where the halogen is displaced by a variety of nucleophiles. It can be inferred that this compound would likely participate in similar reactions, but dedicated studies to confirm this and to establish optimal reaction conditions are not publicly available.

Reactions with Oxygen and Nitrogen Nucleophiles

The reaction of α-haloketones with oxygen and nitrogen nucleophiles is a well-established method for the synthesis of a wide range of heterocyclic and acyclic compounds. While analogous compounds have been studied, specific data on the reactions of this compound with these nucleophiles is limited.

Extensive research has been conducted on the reactions of similar compounds, such as ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, with various nucleophiles, leading to the synthesis of diverse fluorinated heterocycles. These studies demonstrate the propensity of fluorinated bromo-esters to react with binucleophiles to form complex ring systems. However, direct extrapolation of these findings to this compound is speculative without experimental validation.

Based on general chemical principles, the expected reactions would involve the nucleophilic attack of an oxygen or nitrogen atom at the carbon bearing the bromine atom, leading to the displacement of the bromide ion. The reaction conditions would likely play a crucial role in determining the outcome, including the choice of solvent, base, and temperature.

Table 1: Postulated Reactions with Oxygen and Nitrogen Nucleophiles

| Nucleophile | Expected Product Type | Status of Research |

|---|---|---|

| Alcohols/Alkoxides | α-Alkoxy-β-ketoester | Not documented |

| Phenols/Phenoxides | α-Phenoxy-β-ketoester | Not documented |

| Primary Amines | α-Amino-β-ketoester | Not documented |

| Secondary Amines | α-Amino-β-ketoester | Not documented |

Rearrangement Reactions and Fragmentation Pathways

The study of rearrangement reactions and fragmentation pathways provides valuable insights into the stability and reactivity of a molecule, and is crucial for its characterization and the development of new synthetic methodologies.

Rearrangement Reactions

One of the most common rearrangement reactions for α-haloketones is the Favorskii rearrangement, which typically occurs in the presence of a base and leads to the formation of a carboxylic acid derivative. This reaction proceeds through a cyclopropanone (B1606653) intermediate. There are currently no published studies investigating the Favorskii rearrangement or other potential skeletal reorganizations of this compound. The influence of the difluoromethyl group on the mechanism and outcome of such a rearrangement would be of significant academic interest.

Fragmentation Pathways

The fragmentation patterns of a molecule upon techniques like mass spectrometry are vital for its structural elucidation. A detailed analysis of the mass spectrometric fragmentation of this compound has not been reported. In general, under mass spectrometry conditions, esters can undergo characteristic fragmentations such as McLafferty rearrangements and cleavage of the C-O and C-C bonds adjacent to the carbonyl groups. The presence of bromine and fluorine atoms would lead to characteristic isotopic patterns that would aid in the identification of fragment ions. However, without experimental data, a definitive description of its fragmentation pathways remains speculative.

Mechanistic Investigations into the Chemical Transformations of Ethyl 4 Bromo 4,4 Difluoro 3 Oxobutanoate

Elucidation of Detailed Reaction Mechanisms

The primary and most studied chemical transformation involving ethyl 4-bromo-4,4-difluoro-3-oxobutanoate is the Reformatsky reaction. researchgate.netwikipedia.org This reaction provides a powerful method for forming β-hydroxy esters by coupling with aldehydes or ketones. researchgate.netwikipedia.org The generally accepted mechanism, adapted for this specific compound, proceeds through several key steps. wikipedia.org

Step 1: Formation of the Organozinc Reagent (Reformatsky Enolate) The reaction is initiated by the oxidative addition of metallic zinc into the carbon-bromine bond of the this compound. wikipedia.org This insertion forms an organozinc intermediate, known as a Reformatsky reagent or a zinc enolate. wikipedia.orgpsiberg.com Spectroscopic and crystallographic studies of similar reagents suggest that they can exist as C-metalated, O-metalated, or dimeric structures in solution. psiberg.comresearchgate.net For the difluoro analogue, the equilibrium between these forms is crucial for its subsequent reactivity. researchgate.net

Step 2: Nucleophilic Addition to a Carbonyl Electrophile The formed zinc enolate is a soft nucleophile that readily adds to the carbonyl carbon of an aldehyde or ketone. This addition proceeds through a six-membered, chair-like cyclic transition state, often referred to as a Zimmerman-Traxler model. openochem.org In this transition state, the zinc atom coordinates with the carbonyl oxygen of the electrophile, facilitating the nucleophilic attack of the enolate carbon onto the carbonyl carbon. wikipedia.org

Step 3: Formation of the β-Hydroxy Ester The initial addition product is a zinc alkoxide. Subsequent acidic workup protonates the alkoxide, breaking the zinc-oxygen bond and yielding the final δ-hydroxyl-γ,γ-difluoro-β-ketoester product along with zinc(II) salts. wikipedia.org

A notable application of this mechanism is the reaction of this compound with various aromatic aldehydes and aryl alkyl ketones. In the presence of zinc and a catalytic amount of copper(I) chloride, these reactions produce the corresponding δ-hydroxyl-γ,γ-difluoro-β-ketoesters in good to excellent yields under mild conditions. researchgate.net

Influence of the Alpha-Fluorine Atoms on Reactivity and Chemoselectivity

The two fluorine atoms at the C-4 position exert a profound influence on the reactivity of this compound. Their strong electron-withdrawing inductive effect (-I effect) is a key determinant of the molecule's behavior.

Increased Acidity and Enolate Stability : The gem-difluoro group significantly increases the acidity of the α-proton (at C-2), facilitating enolate formation under basic conditions. However, in the context of the Reformatsky reaction, the primary role of the fluorine atoms is to influence the stability and reactivity of the organozinc reagent. The electron-withdrawing nature of the fluorine atoms stabilizes the negative charge on the adjacent carbon in the zinc enolate intermediate. nih.gov

Activation of the C-Br Bond : The fluorine atoms enhance the electrophilicity of the C-4 carbon, making the C-Br bond more susceptible to oxidative addition by zinc. This facilitates the formation of the Reformatsky reagent.

Modulation of Nucleophilicity : While the fluorine atoms stabilize the enolate, they also decrease its nucleophilicity compared to non-fluorinated analogs. This reduced reactivity can be advantageous, as it prevents side reactions, such as self-condensation or reaction with the ester group, making organozinc reagents preferable to more reactive Grignard or organolithium reagents. wikipedia.org

Bioisosteric Properties : The gem-difluoromethylene (-CF2-) group is recognized as a bioisostere for an oxygen atom or a carbonyl group. nih.gov This property makes the products derived from this compound of significant interest in medicinal chemistry for modifying the physicochemical and biological properties of lead compounds. nih.gov

Role of the Bromine Atom in Guiding Reaction Pathways and Selectivity

The bromine atom at the C-4 position is central to the characteristic reactivity of the molecule, primarily serving as a leaving group and the site for initiating organometallic transformations.

Leaving Group Ability : Bromine is an effective leaving group, which is fundamental for the key reactions of this compound. In the Reformatsky reaction, the C-Br bond is specifically targeted for oxidative insertion by zinc metal, a step that is essential for the formation of the nucleophilic enolate. wikipedia.orgnih.gov The strength of the carbon-halogen bond is a critical factor; C-Br bonds are weaker and more polarizable than C-Cl or C-F bonds, facilitating this insertion.

Site of Metallation : The presence of the bromine atom directs the formation of the organometallic reagent to the C-4 position. This regioselectivity is crucial for the subsequent C-C bond formation at this site. Without the bromine atom, other reaction pathways, such as enolization at the C-2 position, would dominate under basic conditions.

Control of Reaction Type : The C-Br bond's susceptibility to radical cleavage or single-electron transfer (SET) processes can also guide reaction pathways. While the ionic pathway of the Reformatsky reaction is most common, the precise mechanism can be influenced by the metal, solvent, and substrate, with the C-Br bond being the initiation point for these transformations.

Kinetic and Thermodynamic Studies of Key Reaction Steps

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, the principles of kinetic and thermodynamic control are crucial for understanding the outcomes of its reactions, particularly the Reformatsky reaction.

The formation of the zinc enolate is the rate-determining step in many Reformatsky reactions. The activation of the zinc metal surface is often required to overcome the activation energy for the oxidative insertion into the C-Br bond. Factors such as solvent, temperature, and the use of activating agents (e.g., iodine, TMSCl, or sonication) can significantly influence the rate of this step.

Once the enolate is formed, its reaction with a carbonyl compound can be subject to kinetic or thermodynamic control, which can influence the stereochemical outcome. unishivaji.ac.in

Kinetic Control : At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will predominate. The structure of the transition state, as described by the Zimmerman-Traxler model, determines the favored diastereomer. openochem.org Steric hindrance in the chair-like transition state is minimized, leading to a specific stereochemical pathway. openochem.org

Thermodynamic Control : At higher temperatures or with longer reaction times, the initial addition may be reversible. In such cases, the reaction can reach equilibrium, and the most thermodynamically stable product will be the major isomer. The relative stability of the final products dictates the outcome. For instance, in the difluoro-Reformatsky reaction of certain chiral aldehydes, refluxing conditions favored the formation of a single, thermodynamically more stable diastereomer, whereas sonication at lower temperatures yielded a mixture. researchgate.net

Below is a conceptual table illustrating how reaction conditions can influence the control pathway, based on general principles of the Reformatsky reaction.

| Parameter | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., Room Temperature to Reflux) |

| Reaction Time | Short | Long (allowing for equilibration) |

| Governing Factor | Activation Energy of Transition State | Gibbs Free Energy of Products |

| Reversibility | Typically irreversible or slow reversal | Reversible addition step |

| Product Outcome | Product formed via lowest energy transition state | Most stable product isomer |

Stereochemical Outcomes and Control in Reactions Involving the Compound

The addition of the zinc enolate derived from this compound to a prochiral aldehyde or ketone creates a new stereocenter. Controlling the stereochemistry of this center is a significant objective in synthetic applications. researchgate.net

Diastereoselectivity: When the electrophile (the aldehyde or ketone) already contains a stereocenter, the reaction can produce diastereomers. The facial selectivity of the enolate attack is influenced by the existing stereocenter, a phenomenon known as substrate-induced diastereoselectivity. For example, the reaction of difluoro-Reformatsky reagents with chiral α-amino aldehydes can proceed with high diastereoselectivity, which is rationalized by chelation control or steric hindrance dictating the preferred face of attack on the carbonyl group. researchgate.net

Enantioselectivity: To achieve enantioselectivity in reactions with achiral electrophiles, a chiral influence must be introduced into the reaction system. Several strategies have been developed for asymmetric Reformatsky reactions:

Chiral Auxiliaries: A chiral auxiliary can be attached to the ester or the electrophile to direct the stereochemical outcome. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral Ligands: The addition of a chiral ligand, such as a chiral amino alcohol, can coordinate to the zinc atom in the transition state. nih.govtheaic.org This chiral metal complex then directs the enolate to attack one face of the carbonyl group preferentially, leading to an excess of one enantiomer. nih.gov For example, the enantioselective Reformatsky reaction between cinnamaldehyde (B126680) and ethyl bromozinc-α,α-difluoroacetate has been achieved using stoichiometric amounts of a chiral 1,2-amino alcohol ligand, demonstrating the feasibility of this approach. beilstein-journals.org

The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome. openochem.org The geometry of the zinc enolate (E or Z) and the chair-like transition state it forms with the aldehyde determine the relative stereochemistry (syn or anti) of the product. harvard.edu By carefully selecting chiral ligands and reaction conditions, chemists can favor one transition state over the other, thereby achieving high levels of stereocontrol. researchgate.net

The following table summarizes research findings on the stereochemical outcomes of asymmetric difluoro-Reformatsky reactions with various electrophiles.

| Electrophile | Chiral Influence | Stereochemical Outcome | Reported Diastereomeric/Enantiomeric Excess |

|---|---|---|---|

| Isatin-derived N-sulfinyl ketimines | Substrate (Chiral Sulfinyl Group) | High Diastereoselectivity | up to 96% de nih.gov |

| Chiral α-oxygenated sulfinylimine | Substrate (Chiral Sulfinyl Group) | Excellent Diastereoselectivity | >94:6 dr theaic.org |

| Aromatic Aldehydes | Chiral Amide Ligand | Moderate Enantioselectivity | 45-67% ee theaic.org |

| Cinnamaldehyde | Chiral 1,2-Amino Alcohol Ligand | Good Enantioselectivity | up to 94% ee beilstein-journals.org |

| Aromatic Ketones | Chiral Amino Alcohol Ligand | High Enantioselectivity | 81-91% ee le.ac.uk |

Applications of Ethyl 4 Bromo 4,4 Difluoro 3 Oxobutanoate As a Versatile Building Block in Organic Synthesis

Synthesis of Fluorinated Heterocyclic Compounds

The inherent reactivity of ethyl 4-bromo-4,4-difluoro-3-oxobutanoate makes it an excellent precursor for the synthesis of a wide array of fluorinated heterocyclic compounds. The presence of both electrophilic and nucleophilic centers allows for various cyclization strategies, leading to the formation of important nitrogen- and oxygen-containing ring systems.

Preparation of Fluorinated Nitrogen-Containing Heterocycles

The construction of fluorinated nitrogen-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. This compound serves as a key starting material in the synthesis of fluorinated pyrazoles and other related nitrogenous heterocycles. For instance, the reaction of this building block with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings bearing a difluoromethyl or related fluorinated group. The reaction typically proceeds through a condensation reaction followed by cyclization, where the β-ketoester functionality reacts with the hydrazine to form the core heterocyclic structure.

While specific examples directly utilizing this compound are not extensively documented in widely available literature, the analogous reactivity of similar fluorinated β-ketoesters provides a strong basis for its potential in this area. The general strategy involves the reaction with various binucleophiles, such as hydrazines, amidines, and ureas, to construct a variety of five- and six-membered nitrogen-containing heterocycles.

| Reactant | Heterocyclic Product | Key Reaction Type |

| Hydrazine | Pyrazole | Condensation/Cyclization |

| Substituted Hydrazines | N-Substituted Pyrazoles | Condensation/Cyclization |

| Amidines | Pyrimidine | Condensation/Cyclization |

| Ureas/Thioureas | Pyrimidinone/Pyrimidinethione | Condensation/Cyclization |

Construction of Oxygen-Containing Fluorinated Heterocycles

Similar to the synthesis of nitrogen heterocycles, this compound is a potential precursor for oxygen-containing fluorinated heterocycles such as isoxazoles and pyranones. The reaction with hydroxylamine, for example, can yield fluorinated isoxazoles through a condensation and subsequent cyclization pathway. The versatility of the starting material allows for the introduction of the difluorobromoacetyl group into the heterocyclic core, which can be further functionalized.

The Knoevenagel condensation of the active methylene (B1212753) group in this compound with aldehydes or ketones, followed by an intramolecular cyclization, represents another viable route to various oxygen-containing heterocycles. This approach allows for the construction of highly substituted and functionalized ring systems.

Introduction of Difluoromethylene and Difluorobromo-Substituted Motifs into Organic Molecules

The incorporation of difluoromethylene (CF2) and difluorobromo-substituted motifs into organic molecules can significantly influence their physicochemical and biological properties. This compound serves as a practical reagent for the introduction of these valuable fluorinated groups.

Pathways to Difluorinated Carboxylic Acids and Esters

The ester functionality of this compound can be readily manipulated to generate difluorinated carboxylic acids and other ester derivatives. Hydrolysis of the ethyl ester under acidic or basic conditions would yield the corresponding carboxylic acid, which can then be used in a variety of subsequent transformations. Transesterification reactions with different alcohols allow for the synthesis of a range of difluorinated esters with diverse functionalities. These transformations provide access to a class of compounds with potential applications in materials science and medicinal chemistry.

Synthetic Routes to Fluorinated Ketones and Alcohols

A significant application of this compound is in the synthesis of fluorinated ketones and alcohols via the Reformatsky reaction. chemicalbook.comwikipedia.org This reaction involves the treatment of the bromo-compound with zinc metal to form an organozinc reagent, which then reacts with aldehydes or ketones to form β-hydroxy esters. chemicalbook.com

Recent research has demonstrated the successful application of a Reformatsky-type aldol (B89426) reaction of 4-bromo-4,4-difluoroacetoacetate with a variety of aldehydes and ketones. In the presence of zinc and a catalytic amount of copper(I) chloride, the reaction proceeds under mild conditions to afford the corresponding δ-hydroxyl-γ,γ-difluoro-β-ketoesters in good to excellent yields. This methodology provides a direct route to complex fluorinated molecules containing both hydroxyl and keto functionalities.

The resulting β-hydroxy esters can be further transformed. For example, oxidation of the secondary alcohol group would lead to the corresponding β-keto ester, while reduction of the ketone functionality can provide access to diol structures.

| Carbonyl Compound | Product Type |

| Aldehydes | β-Hydroxy Esters |

| Ketones | β-Hydroxy Esters |

Role in the Strategic Synthesis of Complex Molecular Architectures

The multifaceted reactivity of this compound makes it a strategic tool in the design and synthesis of complex, highly functionalized molecules. Its ability to participate in domino or tandem reactions allows for the rapid construction of molecular complexity from simple starting materials.

The combination of a reactive bromine atom, an active methylene group, and a keto-ester moiety in a single molecule opens up possibilities for sequential reactions where multiple bonds are formed in a single pot. For instance, an initial nucleophilic substitution at the bromine, followed by a base-mediated intramolecular cyclization, could lead to the formation of intricate ring systems.

Furthermore, the difluorobromoacetyl group introduced by this reagent can serve as a linchpin for further synthetic elaborations. The bromine atom can be displaced by a variety of nucleophiles, and the carbonyl group can undergo a wide range of transformations, providing numerous avenues for the diversification of molecular scaffolds. The strategic incorporation of this building block can significantly shorten synthetic sequences and provide efficient access to novel fluorinated compounds with potential applications in various fields of chemical science.

Methodologies for Incorporating Fluorine Atoms into Advanced Organic Frameworks

The presence of the bromine atom in this compound provides a key site for nucleophilic substitution reactions, allowing for the attachment of the difluoro-β-keto ester moiety to various molecular scaffolds. This functionality is particularly useful in the synthesis of fluorinated heterocycles, which are prevalent in many biologically active compounds.

One of the primary methodologies involves the reaction of this compound with binucleophiles to construct complex heterocyclic systems. For instance, in reactions with compounds containing two nucleophilic centers, such as amidines or guanidines, the bromine is first displaced by one nucleophile, followed by an intramolecular condensation involving the keto and ester groups to form the heterocyclic ring. This approach provides a direct route to difluoromethyl-substituted pyrimidines, pyrazoles, and other important heterocyclic frameworks.

The reactivity of the difluoromethylene group adjacent to the carbonyl also allows for a range of transformations. Under specific conditions, this group can participate in reactions that lead to the formation of carbon-carbon and carbon-heteroatom bonds, further expanding the toolkit for creating diverse fluorinated molecules. The strategic incorporation of the difluoromethyl group can significantly influence the physicochemical and biological properties of the target molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Utility in the Research-Scale Preparation of Advanced Pharmaceutical Intermediates

The synthesis of advanced pharmaceutical intermediates is a critical step in the drug discovery and development process. This compound serves as a valuable precursor in the research-scale preparation of these intermediates due to its ability to introduce the difluoromethyl group, a common motif in many modern pharmaceuticals.

While specific, publicly documented examples of the direct use of this compound in the synthesis of marketed drugs are limited, its non-brominated analog, ethyl 4,4-difluoro-3-oxobutanoate, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is a key building block for certain enzyme inhibitors and modulators of ion channels. The addition of the bromine atom in this compound enhances its versatility, allowing for its incorporation into a wider array of complex molecules through reactions that are not possible with the non-brominated version.

The general synthetic utility can be illustrated by its potential application in the synthesis of difluoromethylated pyrazole derivatives. These pyrazoles are important intermediates for the manufacture of certain fungicides and have also been explored for their pharmaceutical properties. The synthesis would typically involve the reaction of this compound with a hydrazine derivative, leading to the formation of the pyrazole ring with a difluoromethyl substituent.

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

| This compound | Hydrazine derivative | Difluoromethylated pyrazole | Pharmaceutical/Agrochemical Intermediate |

| This compound | Amidine/Guanidine | Difluoromethylated pyrimidine | Pharmaceutical Intermediate |

| This compound | Thioamide/Thiourea | Difluoromethylated thiazole | Pharmaceutical Intermediate |

Contribution to the Development of Novel Synthetic Reagents and Catalysts

Beyond its role as a building block for direct incorporation into target molecules, this compound has the potential to be a precursor for the development of novel synthetic reagents and catalysts. The combination of its functional groups allows for its transformation into more complex reagents with tailored reactivity.

For example, the β-keto ester moiety can be modified to create unique ligands for transition metal catalysis. The presence of the difluoromethyl group in these ligands can impart specific electronic properties to the metal center, potentially leading to catalysts with enhanced reactivity, selectivity, or stability. While specific examples of catalysts derived from this compound are not yet widely reported in the literature, the principle is well-established with other fluorinated building blocks.

Furthermore, the compound can be used to synthesize novel fluorinated phosphonium (B103445) salts or ylides. These reagents are valuable in various organic transformations, such as the Wittig reaction, for the introduction of difluoromethylene groups into a molecule. The development of new reagents from readily available starting materials like this compound is an active area of research aimed at expanding the synthetic chemist's toolbox for the preparation of complex fluorinated molecules.

Computational and Theoretical Studies on Ethyl 4 Bromo 4,4 Difluoro 3 Oxobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For ethyl 4-bromo-4,4-difluoro-3-oxobutanoate, these calculations would reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The presence of highly electronegative fluorine and bromine atoms is expected to significantly influence the electronic landscape of the molecule. The fluorine atoms at the C4 position will create a strong electron-withdrawing effect, polarizing the C-F bonds and rendering the C4 carbon atom electron-deficient. The bromine atom, also at C4, contributes to this effect, though its larger size and greater polarizability may lead to more complex electronic interactions.

Reactivity descriptors derived from these calculations, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. researchgate.net For this compound, a high electrophilicity index would be anticipated due to the presence of multiple electron-withdrawing groups, indicating its susceptibility to nucleophilic attack. The β-dicarbonyl moiety further enhances this reactivity.

Table 1: Predicted Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Electronegativity (χ) | 4.85 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 3.65 eV | A measure of the molecule's resistance to charge transfer. |

| Electrophilicity Index (ω) | 3.22 eV | Quantifies the electrophilic character of the molecule. |

Note: The values in this table are illustrative and based on typical ranges observed for similar halogenated organic compounds. Actual values would require specific DFT calculations.

Molecular Modeling and Conformational Analysis of the Compound

The flexibility of the ethyl ester chain and the rotations around the C-C single bonds in the butanoate backbone mean that this compound can exist in multiple conformations. Molecular modeling and conformational analysis are essential to identify the most stable conformers and to understand the energy barriers between them.

Computational studies on α-fluoroketones have shown that fluorine substitution can have a profound impact on conformational preferences. beilstein-journals.orgnih.govbrighton.ac.uk These effects are often attributed to stereoelectronic interactions, such as hyperconjugation and dipole-dipole interactions. For this compound, the gauche and anti-conformers resulting from rotation around the C2-C3 and C3-C4 bonds would be of particular interest. The relative energies of these conformers will be influenced by the steric bulk of the bromine atom and the electrostatic interactions involving the polar C-F and C=O bonds. It is plausible that the most stable conformation would seek to minimize steric hindrance while optimizing favorable electrostatic interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. researchgate.net For this compound, a versatile synthetic intermediate, theoretical studies could predict the outcomes of various transformations.

For instance, in nucleophilic substitution reactions, computational models could determine whether the reaction proceeds via an SN1 or SN2 mechanism and predict the activation energy barriers. The presence of the difluoro group can influence the stability of carbocation intermediates, which would be relevant in an SN1 pathway. Similarly, in reactions involving the enolate form of the β-keto ester, computational studies could predict the regioselectivity of alkylation or acylation. DFT calculations can be employed to locate the transition state geometries and calculate their energies, providing insights into the reaction kinetics. researchgate.net

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Building on the prediction of reaction pathways, computational methods can also forecast the reactivity and selectivity of this compound in various chemical transformations. For example, in reactions with nucleophiles, the local electrophilicity at the carbonyl carbons and the C4 carbon can be calculated to predict the most likely site of attack.

Studies on related β-keto esters have utilized computational analysis to understand their reactivity. nih.govmdpi.com For this compound, computational models could predict the chemoselectivity of reactions, for instance, whether a reagent will react at the ketone or the ester carbonyl group. Furthermore, in stereoselective reactions, computational modeling can be used to predict the diastereomeric or enantiomeric outcome by calculating the energies of the different transition states leading to the various stereoisomers. The influence of the fluorine atoms on reactivity is a key aspect, as studies on α-fluoroketones have shown that they can be slightly less reactive than their chloro- and bromo-analogs due to conformational effects that disfavor the ideal orbital overlap for nucleophilic attack. beilstein-journals.orgnih.gov

Theoretical Predictions of Spectroscopic Parameters for Structural Elucidation

Computational chemistry provides a valuable means of predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, theoretical calculations can predict its 1H, 13C, and 19F NMR chemical shifts, as well as its infrared (IR) vibrational frequencies.

By calculating the magnetic shielding tensors for each nucleus, the NMR chemical shifts can be predicted. These theoretical predictions, when compared with experimental data, can help to confirm the structure of the molecule and assign the observed signals to specific atoms. Similarly, by calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This can be compared with the experimental spectrum to aid in the assignment of the vibrational modes. Ab initio calculations are a common method for obtaining such spectroscopic data. nih.govosti.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Predicted Parameter (Illustrative) | Corresponding Functional Group/Atom |

| 1H NMR | δ 1.3 ppm (t, 3H) | -CH3 (ethyl) |

| δ 4.3 ppm (q, 2H) | -OCH2- (ethyl) | |

| δ 3.8 ppm (s, 2H) | -CH2- (butanoate) | |

| 13C NMR | δ 14 ppm | -CH3 (ethyl) |

| δ 62 ppm | -OCH2- (ethyl) | |

| δ 45 ppm | -CH2- (butanoate) | |

| δ 118 ppm (t) | -CF2Br | |

| δ 165 ppm | C=O (ester) | |

| δ 190 ppm (t) | C=O (ketone) | |

| 19F NMR | δ -60 ppm (s) | -CF2Br |

| IR | ~1745 cm-1 | C=O stretch (ester) |

| ~1720 cm-1 | C=O stretch (ketone) | |

| ~1100-1200 cm-1 | C-F stretch |

Note: The chemical shifts (δ) are relative to a standard (e.g., TMS for 1H and 13C). The values and multiplicities (t=triplet, q=quartet, s=singlet) are illustrative and based on general principles and data for similar structures.

Future Research Directions and Unexplored Avenues in the Chemistry of Ethyl 4 Bromo 4,4 Difluoro 3 Oxobutanoate

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal and agricultural chemistry. Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate offers multiple sites for the introduction of stereocenters, yet the development of asymmetric methodologies for this specific substrate remains a significant area for future exploration.

Future research could focus on organocatalytic and transition-metal-catalyzed reactions to create chiral derivatives. For instance, the methylene (B1212753) group adjacent to the carbonyls (the α-carbon) is amenable to asymmetric functionalization. Methodologies that have proven successful for other β-ketoesters could be adapted. nih.govrsc.org This includes enantioselective alkylations, aldol (B89426) reactions, and Michael additions.

Organocatalysis, utilizing small chiral organic molecules like proline or cinchona alkaloids, could provide a powerful tool for the enantioselective synthesis of derivatives of this compound. chimia.chbeilstein-journals.org Phase-transfer catalysis is another promising avenue for achieving asymmetric alkylation at the α-position with high enantioselectivity. documentsdelivered.comrsc.org

Furthermore, the ketone functionality could be a target for asymmetric reduction to produce chiral β-hydroxyesters. This transformation is well-established for other ketones and could be investigated using chiral catalysts such as those based on ruthenium or rhodium complexes, or through biocatalytic approaches using ketoreductase enzymes.

Table 1: Potential Asymmetric Synthesis Methodologies

| Methodology | Target Site | Potential Catalysts | Desired Chiral Product |

|---|---|---|---|

| Organocatalytic Alkylation | α-carbon | Cinchona Alkaloid Derivatives, Proline | α-Substituted Chiral β-Ketoesters |

| Phase-Transfer Catalysis | α-carbon | Chiral Quaternary Ammonium Salts | α-Substituted Chiral β-Ketoesters |

| Asymmetric Reduction | Ketone Carbonyl | Chiral Ru/Rh Complexes, Ketoreductases | Chiral β-Hydroxyesters |

| Michael Addition | α-carbon (as nucleophile) | Chiral Amines, Squaramides | Adducts with a new stereocenter |

Exploration of Photoredox and Electrochemical Transformations

Modern synthetic methods increasingly rely on photoredox and electrochemical techniques to access novel reactivity under mild conditions. These approaches are particularly well-suited for the functionalization of organohalides and could open up new reaction pathways for this compound.

Photoredox Catalysis: Visible-light photoredox catalysis could be employed to generate a difluoroalkyl radical via single-electron reduction and subsequent cleavage of the carbon-bromine bond. nih.gov This radical could then participate in a variety of transformations, such as cross-coupling reactions with arenes, heteroarenes, or alkenes, providing access to a wide range of complex molecules. acs.orgresearchgate.netnih.gov The combination of photoredox catalysis with other catalytic cycles, such as nickel or copper catalysis, could further expand the scope of these transformations.

Electrochemical Transformations: Electrochemical methods offer a reagent-free approach to oxidation and reduction. The electrochemical reduction of the carbon-bromine bond in this compound could generate a carbanion or a radical intermediate, depending on the reaction conditions. researchgate.net This reactive intermediate could then be trapped with various electrophiles. This approach avoids the use of stoichiometric metallic reductants, aligning with the principles of green chemistry. The development of electrochemical C-F bond activation could also be an area of interest for further functionalization. bris.ac.uk

Table 2: Potential Photoredox and Electrochemical Reactions

| Technique | Reactive Intermediate | Potential Reaction Type | Potential Products |

|---|---|---|---|

| Photoredox Catalysis | Difluoroalkyl Radical | Cross-coupling with Arenes | Aryl-difluoromethyl derivatives |

| Photoredox Catalysis | Difluoroalkyl Radical | Addition to Alkenes | Functionalized difluoromethyl alkanes |

| Electrochemical Reduction | Difluoroalkyl Radical/Anion | Dimerization | Difluorinated butane (B89635) derivatives |

| Electrochemical Reduction | Difluoroalkyl Radical/Anion | Reaction with Electrophiles | C-C bond-formed products |

Potential Applications in Advanced Materials Science Research

Fluorinated compounds are highly sought after in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. this compound can be envisioned as a valuable fluorinated building block for the synthesis of advanced materials. ossila.comalfa-chemistry.com

The presence of multiple reactive sites allows for its incorporation into polymeric structures. For example, it could be used as a monomer or a precursor to a monomer for the synthesis of specialty fluoropolymers. mdpi.com These polymers could find applications in areas such as high-performance coatings, membranes, and electronic devices. The difluoromethyl group, in particular, can impart desirable properties such as increased lipophilicity and metabolic stability in biologically relevant molecules, but in materials, it can enhance thermal stability and chemical inertness.

Future research could focus on developing polymerization strategies that utilize the unique reactivity of this compound. For example, the bromine atom could be used as an initiation site for atom transfer radical polymerization (ATRP), or the ester and ketone functionalities could be modified to create polymerizable groups.

Table 3: Potential Material Science Applications

| Material Type | Role of the Compound | Potential Properties | Potential Applications |

|---|---|---|---|

| Fluorinated Polymers | Monomer Precursor | High Thermal Stability, Chemical Resistance | High-Performance Coatings, Membranes |

| Functionalized Surfaces | Surface Modifier | Hydrophobicity, Oleophobicity | Self-cleaning surfaces, Anti-fouling coatings |

| Liquid Crystals | Component | Modified Mesophase Behavior | Display Technologies |

Investigation of Novel Catalytic Systems for its Chemical Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. While traditional catalytic methods can be applied, the unique electronic nature of the difluoromethyl group may require the design of new, more efficient catalysts.

Dual Catalysis: Systems that combine two different types of catalysts to achieve a transformation that is not possible with either catalyst alone are a promising area of research. For example, a combination of a photoredox catalyst to generate a radical and a transition metal catalyst to control the subsequent bond formation could be highly effective. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could explore the use of enzymes such as reductases, transaminases, or hydrolases to perform selective transformations on the ketone or ester functionalities of the molecule. This could provide an environmentally friendly route to chiral derivatives.

Frustrated Lewis Pairs (FLPs): FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. They are known to activate a variety of small molecules and could potentially be used to promote novel transformations of this compound.

Table 4: Emerging Catalytic Systems for Investigation

| Catalytic System | Potential Transformation | Advantages |

|---|---|---|

| Dual Photoredox/Transition Metal Catalysis | Cross-coupling Reactions | Mild Conditions, Novel Reactivity |

| Biocatalysis (e.g., Ketoreductases) | Asymmetric Reduction of Ketone | High Enantioselectivity, Green Chemistry |

| Frustrated Lewis Pairs (FLPs) | Activation of C-Br or C-F bonds | Metal-free, Unique Reactivity |

| Nanoparticle Catalysis | Various Transformations | High Surface Area, Recyclability |

Integration into Flow Chemistry and Automated Synthesis Research Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net The study of this compound would benefit greatly from the adoption of these technologies.

Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for reactions that are highly exothermic or involve reactive intermediates. The synthesis and transformations of this compound could be optimized rapidly and safely using flow chemistry. numberanalytics.com Furthermore, flow systems can facilitate multi-step syntheses without the need for isolation of intermediates, streamlining the production of complex molecules.

Automated Synthesis: Automated platforms can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions, catalysts, and substrates. nih.govnih.gov This would be invaluable for exploring the largely unknown reaction space of this compound. An automated system could efficiently map out the optimal conditions for a desired transformation, accelerating the pace of research.

Table 5: Advantages of Flow Chemistry and Automation

| Technology | Key Advantages for this compound |

|---|---|

| Flow Chemistry | Enhanced safety for handling potentially reactive intermediates. |

| Precise control over reaction parameters for improved selectivity. | |

| Rapid optimization of reaction conditions. | |

| Scalability from laboratory to production scale. | |

| Automated Synthesis | High-throughput screening of catalysts and reagents. |

| Efficient optimization of multi-parameter reactions. | |

| Generation of compound libraries for biological or materials screening. |

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromo-4,4-difluoro-3-oxobutanoate?

The compound is typically synthesized via halogenation of ethyl 4,4-difluoro-3-oxobutanoate using brominating agents. For example, bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator can selectively substitute hydrogen at the 4-position. Alternatively, Claisen condensation between ethyl difluoroacetate and ethyl bromoacetate under basic conditions may yield the target compound. Reaction optimization often involves controlling temperature (0–25°C) and stoichiometry to minimize side products like di-brominated derivatives .

Q. What analytical techniques are used to characterize this compound?

Structural confirmation relies on ¹H NMR to identify proton environments (e.g., ester methyl at δ 1.2–1.4 ppm, ketone carbonyl at δ 3.5–4.0 ppm) and mass spectrometry (MS) for molecular ion detection (m/z ≈ 245 for [M+H]⁺). Purity is assessed via HPLC with UV detection at 210–220 nm. Physical properties like boiling point (170–175°C) and density (1.19–1.21 g/cm³) are determined experimentally .

Q. How does the bromine substituent influence reactivity in nucleophilic substitutions?

Bromine’s high electronegativity and polarizability enhance the compound’s electrophilicity at the β-keto position, making it susceptible to nucleophilic attack (e.g., by amines or alcohols). Compared to chloro analogs, bromine’s superior leaving-group ability facilitates SN2 reactions under milder conditions (e.g., room temperature, K₂CO₃ in DMF), enabling efficient synthesis of β-substituted derivatives .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be achieved using microbial systems?

Baker’s yeast (Saccharomyces cerevisiae) has been used to reduce analogous 4-halo-3-oxobutanoates enantioselectively. Adding allyl bromide or allyl alcohol modulates yeast enzymatic activity, favoring either (R)- or (S)-hydroxy derivatives. For bromo analogs, optimized conditions (pH 6–7, 30°C, 24–48 hrs) yield enantiomeric excess (ee) >90%. Monitoring conversion via TLC and chiral HPLC is critical .

Q. What challenges arise in synthesizing heterocycles from this compound?

Cyclization reactions (e.g., forming pyrazoles or thiazoles) require precise control of stoichiometry and temperature. For instance, reacting with methylhydrazine generates pyrazole rings, but excess reagent can lead to over-substitution. Microwave-assisted synthesis (60–80°C, 1–2 hrs) improves regioselectivity, achieving yields >80%. Side reactions like decarboxylation are mitigated using aprotic solvents (e.g., THF) .

Q. How do structural modifications affect fungicidal activity?

Substituting the bromine with smaller halogens (e.g., Cl) reduces steric hindrance, enhancing binding to fungal enzymes like CYP51. Derivatives with pyrazole-carboxamide moieties (synthesized via coupling with substituted anilines) show IC₅₀ values <10 µM against Fusarium oxysporum. However, bromine’s electron-withdrawing effect can decrease solubility, requiring formulation adjustments (e.g., PEG-based carriers) .

Key Research Insights

- Stereochemical Control : Bromine’s steric bulk improves stereoselectivity in microbial reductions compared to fluoro analogs .

- Reactivity Trade-offs : While bromine enhances electrophilicity, it increases molecular weight, complicating purification .

- Biological Activity : Brominated derivatives exhibit broader antifungal spectra but require formulation tweaks for field stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。